molecular formula C6H13BrZn B14815590 bromozinc(1+);hexane

bromozinc(1+);hexane

Cat. No.: B14815590
M. Wt: 230.5 g/mol
InChI Key: IWFHUAMVSWOCPN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromozinc(1+) compounds are organometallic salts consisting of a zinc cation in the +1 oxidation state, a bromide ion, and an organic anion. These compounds are notable for their applications in organic synthesis, particularly in cross-coupling reactions and as nucleophilic reagents. Their reactivity is heavily influenced by the organic substituent attached to the zinc center, which can range from alkyl chains to functionalized groups like nitriles or esters. For example, bromozinc(1+) 4-cyanobutan-1-ide (CAS 226570-68-9) contains a nitrile group, enabling participation in nucleophilic additions .

However, bromozinc(1+) compounds are typically dissolved in polar solvents like tetrahydrofuran (THF) for stability and reactivity .

Properties

Molecular Formula

C6H13BrZn

Molecular Weight

230.5 g/mol

IUPAC Name

bromozinc(1+);hexane

InChI

InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1

InChI Key

IWFHUAMVSWOCPN-UHFFFAOYSA-M

Canonical SMILES

CCCCC[CH2-].[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromozinc(1+);hexane can be synthesized by reacting 2-hexyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:

C6H13Br+ZnC6H13ZnBr\text{C}_6\text{H}_{13}\text{Br} + \text{Zn} \rightarrow \text{C}_6\text{H}_{13}\text{ZnBr} C6​H13​Br+Zn→C6​H13​ZnBr

Industrial Production Methods

On an industrial scale, the production of this compound involves similar methods but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+);hexane primarily undergoes substitution reactions, where the bromozinc group is replaced by another functional group. It can also participate in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and other electrophiles. The reactions are typically carried out in the presence of a catalyst such as palladium.

    Coupling Reactions: Reagents such as alkyl halides or aryl halides are used, with palladium or nickel catalysts under inert conditions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in a coupling reaction with an aryl halide, the product would be an aryl-hexane compound.

Scientific Research Applications

Chemistry

Bromozinc(1+);hexane is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex molecules and natural products.

Biology and Medicine

In biological research, this compound can be used to modify biomolecules, aiding in the study of biochemical pathways and the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of bromozinc(1+);hexane involves the formation of a carbon-zinc bond, which is highly reactive and can readily participate in further chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is harnessed in various synthetic applications to build complex molecular structures.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key bromozinc(1+) compounds and their properties:

Compound Name CAS Number Formula Substituent Molecular Weight (g/mol) Key Features
Bromozinc(1+) 4-cyanobutan-1-ide 226570-68-9 C₅H₈BrNZn 4-cyanobutyl 236.84 Nitrile group enables nucleophilic reactions
4-Chlorobutylzinc bromide - C₄H₈BrClZn 4-chlorobutyl 236.84 Chlorine substituent enhances electrophilicity; used in alkylation reactions
3-Ethoxy-3-oxopropylzinc bromide - C₅H₉BrO₂Zn 3-ethoxy-3-oxopropyl 236.84 Ethoxycarbonyl group facilitates esterification and coupling reactions
5-Ethoxy-5-oxopentylzinc bromide 265330-98-1 C₇H₁₃BrO₂Zn 5-ethoxy-5-oxopentyl 274.46 Longer carbon chain increases solubility in nonpolar solvents
Bromozinc(1+) 2-methylpropanide 312693-22-4 C₈H₁₄BrNZn 2-methylpropyl 274.46 Branched alkyl chain may reduce reactivity due to steric hindrance

Solubility and Stability

Bromozinc(1+) compounds are generally air- and moisture-sensitive, requiring storage under inert gases like argon. Polar aprotic solvents (e.g., THF) are preferred due to their ability to stabilize the ionic zinc center. For example, 4-chlorobutylzinc bromide is packaged in THF under argon to prevent decomposition . Hexane, a nonpolar solvent, is less commonly used for these compounds but may serve as a co-solvent in biphasic systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.